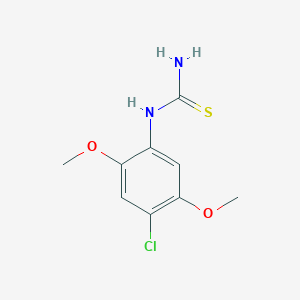

(4-Chloro-2,5-dimethoxyphenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

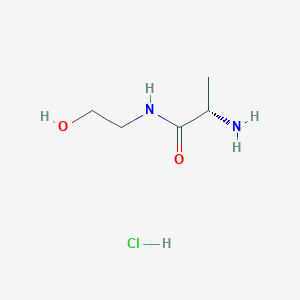

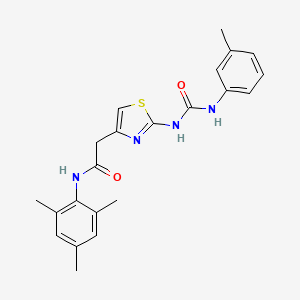

“(4-Chloro-2,5-dimethoxyphenyl)thiourea” is a chemical compound with the molecular formula C9H11ClN2O2S and a molecular weight of 246.72 . It is also known by its common name N-(4-Chloro-2,5-dimethoxyphenyl)thiourea .

Molecular Structure Analysis

The molecular structure of “(4-Chloro-2,5-dimethoxyphenyl)thiourea” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chloro-2,5-dimethoxyphenyl)thiourea” are not fully available. The molecular weight is 246.72 , but other properties such as density, boiling point, melting point, and flash point are not specified .Wissenschaftliche Forschungsanwendungen

Antiviral Research

(4-Chloro-2,5-dimethoxyphenyl)thiourea derivatives have been explored for their potential as antiviral agents. For instance, the compound 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea has shown potent inhibitory activity against the reverse transcriptase of the human immunodeficiency virus type-1 (HIV-1), indicating its potential in drug development for blocking drug-resistant RT mutants (Weitman et al., 2011).

Crystal Structure Analysis

The crystal structures of various (4-Chloro-2,5-dimethoxyphenyl)thiourea derivatives have been extensively studied. These studies contribute to the understanding of molecular interactions and properties, which are crucial in the development of new compounds with desired biological activities (Saeed & Parvez, 2005).

Coordination Chemistry

The derivatives of (4-Chloro-2,5-dimethoxyphenyl)thiourea have been used to synthesize metal complexes. Such complexes are of interest in coordination chemistry for studying ligand-metal interactions, which have implications in various fields including catalysis and material science (Arslan et al., 2003).

Antimicrobial Activity

Some derivatives of (4-Chloro-2,5-dimethoxyphenyl)thiourea exhibit specific antimicrobial activities. These compounds have been evaluated against a range of pathogenic bacteria and fungi, suggesting their potential as antimicrobial agents, particularly in the treatment of multidrug-resistant infections (Limban et al., 2008).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives, including those with the (4-Chloro-2,5-dimethoxyphenyl) moiety, have been studied as efficient enzyme inhibitors and mercury sensors. These applications demonstrate the versatility of these compounds in biochemical and environmental analysis (Rahman et al., 2021).

Eigenschaften

IUPAC Name |

(4-chloro-2,5-dimethoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c1-13-7-4-6(12-9(11)15)8(14-2)3-5(7)10/h3-4H,1-2H3,(H3,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYJPUXGDXZTPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=S)N)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727644 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-chloro-2,5-dimethoxyphenyl)thiourea | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[1-(4-Pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole](/img/structure/B2449114.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2449119.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2449121.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2449123.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2449125.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449130.png)